Butyroguanamine
Description
Structure
3D Structure
Properties
CAS No. |
5962-23-2 |
|---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
6-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-9-5(7)11-6(8)10-4/h2-3H2,1H3,(H4,7,8,9,10,11) |
InChI Key |
NGYGUYRBWLUDRP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N)N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N)N |
Appearance |
Solid powder |
Other CAS No. |
5962-23-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butyroguanamine; AI3-51439; AI3 51439; AI351439 |
Origin of Product |
United States |
Synthetic Methodologies for Butyroguanamine and Its Derivatives
Butyroguanamine Synthesis Pathways
A common synthetic route for this compound involves the condensation of butyronitrile (B89842) with dicyandiamide (B1669379). This reaction is generally carried out under basic conditions and elevated temperatures. google.com For instance, a procedure describes the reaction of butyronitrile with dicyandiamide in the presence of sodium hydroxide (B78521) in beta-methoxy ethanol (B145695), yielding this compound with a melting point of 196 °C. google.com Other alkali metal hydroxides can also serve as catalysts. google.com The solvent choice and reaction temperature are critical parameters influencing the reaction outcome and yield. google.com
The reactivity of the precursors, butyronitrile and dicyandiamide, is key to the efficiency of the triazine ring formation. Butyronitrile (C₃H₇CN) is a colorless liquid miscible with most polar organic solvents and contains a reactive nitrile group. wikipedia.orguni.lufishersci.at Dicyandiamide (C₂H₄N₄), also known as cyanoguanidine, is a colorless crystalline solid soluble in water, acetone, and alcohol, possessing a structure with multiple nitrogen atoms and a nitrile group, making it a suitable building block for triazines. fishersci.cawikipedia.orgatamanchemicals.com
Optimization of the reaction conditions, such as the concentration of the reactants, the strength and concentration of the base catalyst, and the reaction temperature and duration, is crucial for maximizing the yield of this compound and minimizing side product formation. google.com Solvents that can dissolve the reactants and facilitate the reaction, such as beta-methoxy ethanol, are often employed. google.com The reaction temperature is typically maintained within a range that promotes the condensation without causing significant decomposition of the reactants or product. google.com
The formation of the triazine ring in the reaction between nitriles and dicyandiamide is understood to proceed through a condensation mechanism. While specific detailed mechanistic studies for this compound formation were not extensively found, the general mechanism for guanamine synthesis from nitriles and dicyandiamide in the presence of a base involves the nucleophilic attack of a nitrogen atom from dicyandiamide on the carbon atom of the nitrile group. This is followed by cyclization and tautomerization steps, ultimately leading to the stable s-triazine ring. The basic catalyst facilitates the reaction by activating dicyandiamide or the intermediate species.
Derivatization Strategies of this compound
This compound, with its exocyclic amino groups, can undergo various derivatization reactions. Acylation is a common strategy to introduce acyl substituents onto these amino groups, leading to monoacyl and diacyl butyroguanamines. researchgate.netresearchgate.net
Acylation of this compound can be achieved by reacting it with acylating agents such as carboxylic acid anhydrides or acyl chlorides. researchgate.net The reaction can yield either monoacylated or diacylated products, depending on the reaction conditions and the stoichiometry of the reactants. researchgate.netresearchgate.net
The reaction conditions, including the choice of acylating agent, solvent, temperature, and reaction time, significantly influence the outcome of the acylation of this compound. For instance, reacting this compound with carboxylic acid anhydrides at elevated temperatures (80–120 °C) has been reported to yield monoacylbutyroguanamines. researchgate.net
Optimization of these parameters is essential to selectively obtain the desired mono- or diacylated product in good yield. Factors such as the reactivity of the acylating agent and the steric and electronic properties of the substituents on both this compound and the acylating agent play a role.
This compound has two exocyclic amino groups, which are chemically equivalent in the symmetrical triazine structure. However, upon monoacylation, the symmetry is broken, and the reactivity of the remaining amino group for a second acylation might be affected by the presence of the first acyl group.
Regioselectivity in the acylation of this compound primarily concerns which nitrogen atom(s) of the amino groups undergo acylation. Given the structure, acylation is expected to occur on the nitrogen atoms of the exocyclic amino groups rather than the ring nitrogen atoms.
Stereoselectivity is generally not a major consideration in the acylation of this compound itself, as the molecule does not possess chiral centers. However, if the acylating agent or the introduced acyl group contains chiral information, or if the reaction is carried out in a chiral environment, stereoselective outcomes could potentially arise in the resulting derivatives. Research findings on the regioselectivity and stereoselectivity specifically in the acylation of this compound are limited in the provided search results.
Exploration of Novel Functionalization Approaches for this compound Analogues
Functionalization of this compound and its analogues allows for the modification of their properties and the creation of diverse structures with potential applications. Approaches to functionalization often target the amino groups or potentially the alkyl chain attached to the triazine ring.
One method involves the acylation of this compound. Reaction with carboxylic acid anhydrides at temperatures between 80°C and 120°C can yield monoacylbutyroguanamines. researchgate.net Further acylation can lead to the formation of diacyl derivatives of this compound. researchgate.net
Another functionalization strategy involves the addition of this compound to isothiocyanates, resulting in the formation of thiocarbamoylbutyroguanamines. Subsequent acylation of these compounds can provide access to unsymmetrically substituted butyroguanamines. researchgate.net
While not specific to this compound, research into the functionalization of related structures, such as morphinan-6-ones, with amino and guanidino groups highlights the broader interest in introducing nitrogen-containing functionalities into cyclic systems. nih.gov Strategies for the functionalization of complex molecules, including aromatic C-H functionalization, also offer potential avenues for modifying this compound analogues, particularly those with aromatic substituents. mpg.de
Design and Synthesis of Substituted this compound Derivatives
The design and synthesis of substituted this compound derivatives explore variations in the substituents attached to the triazine core, aiming to tune their chemical and physical properties.
As mentioned in the synthesis section, substituted butyroguanamines can be synthesized by using substituted nitriles in the reaction with dicyandiamide google.com or by reacting substituted biguanides with carboxylic acid esters. google.com These methods directly incorporate the desired substituent during the triazine ring formation or onto an amino group.
Acylation reactions provide a pathway to mono- and diacylbutyroguanamines researchgate.net, researchgate.net, introducing acyl substituents onto the amino groups. The reaction with isothiocyanates followed by acylation allows for the synthesis of thiocarbamoyl- and unsymmetrically substituted butyroguanamines. researchgate.net
The synthesis of N²,6-substituted 1,3,5-triazine-2,4-diamines, a class that includes substituted guanamines, can also be achieved through the N-substitution of one of the amino groups of a pre-existing triazine diamine structure. researchgate.net This approach offers flexibility in introducing a wide range of substituents.
Examples of synthesized substituted butyroguanamines include 3-nitro-3-methyl this compound google.com and 4-N-p-hydroxyphenyl this compound. google.com The properties of these derivatives can vary significantly from the parent compound. For instance, 4-N-p-hydroxyphenyl this compound is reported to melt at 205-206°C, while 4-N-m-aminophenyl this compound melts at 197°C with decomposition. google.com
Catalytic Approaches in this compound and Derivative Synthesis
Catalytic methods play a significant role in the efficient synthesis of this compound and related triazine structures. Both homogeneous and heterogeneous catalysis have been explored in triazine chemistry.
Homogeneous Catalysis for this compound Synthesis
In the direct synthesis of this compound from dicyandiamide and butyronitrile, strong bases such as potassium hydroxide and sodium hydroxide act as homogeneous catalysts, facilitating the cyclization reaction. google.com, google.com Similarly, alkali metal alkoxides function as catalysts in the synthesis of N-substituted guanamines from substituted biguanides and esters. google.com
Beyond these basic catalysts, research in homogeneous catalysis involving guanamine structures has focused on their incorporation into ligands for transition metal complexes. Guanamine-based ruthenium pincer complexes, for instance, have been synthesized and investigated for their applications in catalytic reactions, such as (de)hydrogenation. researchgate.net, acs.org, colab.ws, acs.org, researchgate.net While these studies demonstrate the utility of guanamine frameworks in homogeneous catalysis, they primarily focus on the catalytic activity of the metal complexes themselves rather than the synthesis of this compound using homogeneous catalysts other than bases.
Heterogeneous Catalysis in Triazine Chemistry
Heterogeneous catalysis is widely applied in triazine chemistry, including the synthesis of triazine derivatives and reactions catalyzed by materials containing triazine units.
Covalent triazine frameworks (CTFs) and related porous organic polymers (COPs) have emerged as effective heterogeneous catalysts. These materials, characterized by their high nitrogen content and porous structure, can catalyze various reactions, such as the conversion of carbon dioxide to organic carbonates. nih.gov, researchgate.net, rsc.org The basic nitrogen sites within the triazine framework are often responsible for their catalytic activity. nih.gov, researchgate.net
Supported metal catalysts have also been utilized in the synthesis of triazines. Nano-sized silica (B1680970) supported FeCl₃ (FeCl₃@SiO₂) has been reported as an efficient heterogeneous catalyst for the one-pot synthesis of 1,2,4-triazine (B1199460) derivatives. cjcatal.com Functionalized graphene oxide has also been explored as a catalyst for the synthesis of tri-substituted 1,3,5-triazines from biguanides. researchgate.net These examples highlight the application of heterogeneous catalysts in constructing the triazine core.
The use of heterogeneous catalysts in triazine chemistry offers advantages such as easy separation of the catalyst from the reaction mixture and potential for recycling. rsc.org, rsc.org
Selected Data on this compound Synthesis
| Reactants | Catalyst | Solvent | Temperature (°C) | Product | Yield | Melting Point (°C) | Source |
| Dicyandiamide, Butyronitrile | Strong Base (e.g., KOH, NaOH) | Alcoholic solvent (e.g., beta-methoxy ethanol) | 100-210 | This compound | 3.0 g | 196 | google.com |
| Dicyandiamide, 3-nitro-3-methyl-n-butylcyanide | NaOH | Methanol, NH₃ | 88-108 | 3-nitro-3-methyl this compound | Not specified | Not specified | google.com |
| Substituted Biguanide, Ethyl Butyrate | Alkali metal alkoxide | Not specified | Not specified | N-substituted this compound | Varied | Varied | google.com |
Reaction Chemistry of Butyroguanamine and Its Analogues
Condensation Reactions Involving Butyroguanamine
Condensation reactions are a cornerstone of this compound's chemical behavior, leading to the formation of valuable polymeric materials. These reactions typically involve the interaction of the amino groups of this compound with aldehydes, most notably formaldehyde (B43269), resulting in the formation of hydroxymethyl derivatives that subsequently undergo further condensation to build up a polymer network.
This compound in Triazine-Arylhydroxy-Aldehyde Condensate Formation
This compound is a key component in the synthesis of triazine-arylhydroxy-aldehyde condensates. These materials are formed through the co-condensation of a triazine compound like this compound, an arylhydroxy compound (such as a phenol), and an aldehyde. The reaction proceeds via the electrophilic substitution on the aromatic ring of the phenol by the hydroxymethylated this compound, followed by further condensation and cross-linking. The specific reaction conditions, such as pH and temperature, play a crucial role in directing the reaction pathway and determining the final properties of the condensate.
The general mechanism for the acid-catalyzed condensation of aminoplast resins, which is analogous to this compound-based systems, involves the protonation of a hydroxymethyl group, followed by the elimination of water to form a resonance-stabilized carbocation. This electrophilic intermediate can then react with another amino group or a hydroxyl group of a co-reactant to form a methylene (B1212753) or ether linkage, respectively.
Investigation of Polymerization and Oligomerization Mechanisms
The polymerization and oligomerization of this compound, typically with formaldehyde, lead to the formation of this compound-formaldehyde (BF) resins. The mechanism of this process is analogous to that of other amino resins, such as urea-formaldehyde and melamine-formaldehyde resins. The initial step is the addition of formaldehyde to the amino groups of this compound to form methylolbutyroguanamines.
Subsequent condensation of these methylol derivatives can proceed through two primary pathways: the formation of methylene bridges (-CH₂-) between two triazine rings, or the formation of ether linkages (-CH₂-O-CH₂-) between two methylol groups. The formation of methylene bridges is generally favored under acidic conditions and at higher temperatures, leading to a more cross-linked and rigid network.
The curing kinetics of these resins, which describe the rate and extent of the cross-linking reactions, can be studied using techniques such as differential scanning calorimetry (DSC). For analogous melamine-formaldehyde resins, the curing process is often modeled using nth-order reaction kinetics, where the reaction rate is proportional to the concentration of reactive species raised to a certain power. The activation energy for these curing reactions provides insight into the energy barrier that must be overcome for cross-linking to occur.
Reactivity with Organic and Inorganic Reagents
The amino groups of this compound are nucleophilic and can react with a variety of electrophilic organic and inorganic reagents.
Reaction with Isocyanates: this compound can react with isocyanates to form urea linkages. The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the isocyanate group. This reaction is fundamental in the formation of polyurethanes where this compound can act as a cross-linking agent or a chain extender.
Reaction with Epoxides: The amino groups of this compound can also participate in the ring-opening of epoxides. This reaction, typically catalyzed by an acid or a base, results in the formation of β-hydroxyamino linkages. The nucleophilic amino group attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring.
Cross-linking with Hydroxyl-Functional Polymers: this compound-formaldehyde resins, with their reactive methylol and ether groups, are effective cross-linking agents for polymers containing hydroxyl groups, such as alkyd, polyester, and acrylic resins. The cross-linking reaction, which is typically acid-catalyzed, involves the condensation of the methylol or ether groups of the this compound resin with the hydroxyl groups of the polymer, forming stable ether linkages and a durable three-dimensional network.
Elucidation of Reaction Intermediates and Transition States
The detailed understanding of the reaction mechanisms involving this compound requires the characterization of short-lived reaction intermediates and the determination of the structures of transition states.
Spectroscopic Techniques: Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable tools for monitoring the progress of this compound reactions and identifying key intermediates. For instance, in the condensation with formaldehyde, the formation of methylol groups can be observed by the appearance of characteristic bands in the FTIR and NMR spectra. In-situ FTIR spectroscopy can be particularly powerful for tracking the disappearance of reactants and the emergence of products in real-time during the curing process of this compound-based resins.
Computational Chemistry: Quantum mechanical calculations, particularly density functional theory (DFT), have become instrumental in elucidating reaction pathways and characterizing transition states that are often difficult to observe experimentally. DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, as well as to calculate their relative energies. This information allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the factors that control the reactivity of this compound. For example, DFT studies can help to predict the regioselectivity and stereoselectivity of reactions involving this compound and can shed light on the role of catalysts in these transformations.
Applications of Butyroguanamine in Materials Science
Polymer Chemistry and Macromolecular Architectures Based on Butyroguanamine
The chemical structure of this compound makes it a valuable component in the synthesis of thermosetting polymers, particularly in the modification of amino resins.
This compound functions as a monomer in condensation polymerization, most commonly reacting with formaldehyde (B43269) to form this compound-formaldehyde (BF) resins. Unlike melamine (B1676169), which has three amino groups and acts as a trifunctional monomer leading to highly cross-linked, rigid structures, this compound possesses two amino groups. This difunctional nature means it typically forms more linear, less branched polymer chains. Consequently, this compound is often used not as the sole monomer, but as a co-monomer or modifier to impart specific properties to other polymer systems, such as melamine-formaldehyde (MF) or urea-formaldehyde (UF) resins. specialchem.com Its role is analogous to that of benzoguanamine, which is also used to modify and flexibilize formaldehyde resins.
The development of triazine-based polymeric materials has largely centered on amino resins, which are thermosetting polymers formed by the reaction of an amine-containing compound with an aldehyde. specialchem.com While melamine-formaldehyde resins are the most prominent, guanamine-based resins, including those derived from this compound and benzoguanamine, represent an important subclass. These resins are synthesized through a two-step process involving methylolation (addition of formaldehyde to the amino groups) followed by condensation, where methylene (B1212753) or ether bridges form between the guanamine molecules, creating a three-dimensional network. researchgate.net By incorporating this compound into melamine-formaldehyde resins, chemists can produce modified resins (MF-BG) with tailored properties for specific applications. mdpi.com
The properties of polymers derived from this compound are directly linked to its molecular structure. The key components influencing these properties are the triazine ring and the butyl side chain.
Triazine Ring: This nitrogen-rich heterocyclic ring is thermally stable and provides hardness, chemical resistance, and a clear, non-yellowing appearance to the final cured resin.
Butyl Group: This alkyl side chain is the primary source of modification. It introduces a non-polar, flexible segment into the polymer backbone. This disruption of the otherwise rigid, highly polar structure of a pure melamine-based resin leads to several significant changes in material properties.
The incorporation of this compound into amino resins results in:
Increased Flexibility and Toughness: The butyl group acts as an internal plasticizer, reducing the cross-link density and allowing for greater chain mobility. This transforms the typically brittle nature of MF resins into a more flexible and tougher material. mdpi.com
Improved Adhesion: The enhanced flexibility and modified surface polarity can lead to better adhesion on various substrates, particularly metals.
Enhanced Solubility: The presence of the butyl group increases the resin's solubility in organic solvents, which is advantageous for coating applications.
Modified Curing Characteristics: The reactivity of this compound is different from melamine, which can affect the curing speed and conditions of the resin system.
The following table summarizes the expected property changes when modifying a standard Melamine-Formaldehyde (MF) resin with this compound, based on analogous data from benzoguanamine modifications. mdpi.com
| Property | Standard Melamine-Formaldehyde (MF) Resin | This compound-Modified MF Resin | Structural Rationale |
|---|---|---|---|
| Hardness | High | Moderate to High | Reduced cross-link density due to the difunctional nature and steric hindrance of the butyl group. |
| Flexibility | Low (Brittle) | High | The butyl group acts as an internal plasticizer, increasing polymer chain mobility. |
| Chemical Resistance | Excellent | Very Good | Slight reduction in cross-linking may slightly lower resistance compared to pure MF, but the triazine ring maintains high overall stability. |
| Adhesion to Metals | Good | Excellent | Improved flexibility allows for better surface wetting and stress distribution at the interface. |
| Water Resistance | High | High | The hydrophobic butyl group can enhance water repellency. |
Advanced Functional Materials Incorporating this compound Moieties
The unique properties imparted by the this compound moiety make it a component in various advanced functional materials, particularly in the coatings industry. This compound-formaldehyde resins, often blended with MF resins, are employed to crosslink industrial thermosetting resins like alkyds and polyesters. The resulting finishes are valued for their combination of flexibility and chemical resistance, making them suitable for demanding applications such as:
Coil Coatings: Used for coating metal sheets before fabrication, requiring high flexibility to withstand bending without cracking.
Container and Can Coatings: These coatings must adhere well to metal and resist degradation from the contents of the container.
Appliance Finishes: Provide a durable, chemical-resistant, and aesthetically pleasing surface for home appliances.
In these systems, the this compound component allows the formulation of coatings that can be applied to a variety of surfaces while providing long-lasting protection and performance.
Hybrid Materials Synthesis and Characterization with this compound Components
Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a pathway to materials with enhanced properties that surpass those of the individual constituents. mdpi.com A this compound-based polymer can serve as the organic matrix in such a hybrid material.
Synthesis: A common method for creating these hybrids is the sol-gel process. nih.gov In a typical synthesis, a this compound-formaldehyde resin would be mixed with an inorganic precursor, such as tetraethyl orthosilicate (TEOS), the precursor for silica (B1680970) (SiO₂). The subsequent hydrolysis and condensation of the TEOS within the polymerizing resin matrix would result in a nanocomposite where inorganic silica domains are intimately dispersed within the this compound-based polymer network.
Characterization: A multi-technique approach is necessary to characterize these hybrid materials. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the chemical bonds present in the material, confirming the structure of the polymer and potentially identifying interactions (e.g., hydrogen bonding) between the organic and inorganic phases.
Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the hybrid material, revealing the size, shape, and distribution of the inorganic particles within the polymer matrix.
Emerging Materials Science Research Areas Utilizing Triazine Structures
The inherent stability and nitrogen-rich nature of the triazine ring make it a foundational structure in several emerging areas of materials science. While much of this research uses simpler triazine monomers like melamine or cyanuric chloride, the principles are applicable to functionalized guanamines like this compound.
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): These materials are constructed from organic building blocks linked by strong covalent bonds to form highly porous, crystalline, or amorphous structures. rsc.orgcrimsonpublishers.com Triazine-based POPs and COFs exhibit high surface areas and tunable porosity, making them promising candidates for applications in gas storage (e.g., CO₂ capture), heterogeneous catalysis, and chemical sensing. rsc.orgmdpi.com The introduction of a this compound monomer could be used to tune the pore environment, introducing alkyl functionalities that could alter the material's selectivity or processability.
Graphitic Carbon Nitride (g-C₃N₄): This metal-free semiconductor is composed of tri-s-triazine units linked in a layered structure. researchgate.net It has attracted significant research interest for its unique electronic properties and applications in photocatalysis, such as water splitting and the degradation of pollutants. mdpi.com
Materials for Energy Storage: Triazine-based materials are being explored as active organic electrodes in batteries due to their low cost, sustainability, and tunable redox properties. researchgate.net The stable triazine core can undergo reversible redox reactions, making it suitable for charge storage applications.
These emerging fields highlight the continued relevance of the triazine chemical motif. The ability to introduce functional side chains, such as the butyl group in this compound, offers a powerful tool for chemists to design next-generation materials with precisely controlled properties.
Sustainable Materials Initiatives and this compound
The integration of this compound into sustainable materials initiatives is an emerging area of interest, driven by the broader push towards a circular economy and the use of bio-based resources in polymer science. While specific, large-scale initiatives focusing solely on this compound are not yet widely documented, its potential contributions can be inferred from research into related sustainable thermosetting resins and bio-based curing agents.
Sustainable materials initiatives aim to reduce the environmental impact of materials throughout their life cycle, from raw material extraction to end-of-life disposal or recycling. mdpi.com This includes the development of polymers from renewable feedstocks, designing materials for recyclability, and reducing the use of hazardous substances. mdpi.com In this context, guanamine-based compounds, including this compound, are being explored for their potential to be derived from renewable resources and for their role in creating more sustainable polymer networks.
Research into bio-based epoxy resins, for example, has investigated the use of natural compounds as curing agents and modifiers to replace petroleum-based alternatives. mdpi.commdpi.com While not a direct replacement, the chemical structure of this compound, a triazine derivative, offers functionalities that can be leveraged in the synthesis of resins and polymers. The exploration of bio-based feedstocks for the production of intermediates for polymers is a key strategy in sustainable materials science. For instance, studies on lignin-based phenols and other natural molecules as building blocks for epoxy resins highlight the trend towards replacing conventional, fossil-fuel-derived components. researchgate.net
The development of recyclable thermosets is another significant pillar of sustainable materials initiatives. frontiersin.org Research into dynamic covalent networks and vitrimers, which allow for the reprocessing and recycling of thermoset materials, could potentially be applied to this compound-based polymers. researchgate.net The ability to break and reform chemical bonds in the polymer network under specific conditions would be a significant step towards creating circular life cycles for these materials.
While the direct application of this compound in prominent sustainable materials initiatives is still in a nascent stage, its potential is rooted in the broader trends of utilizing bio-based feedstocks, designing for recyclability, and conducting thorough life cycle assessments to guide the development of environmentally benign materials.
Computational Design of this compound-Based Materials
Computational modeling and simulation are powerful tools in materials science for predicting the properties and behavior of new materials, thereby accelerating their design and development process. noaa.gov For this compound-based materials, computational methods such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) can provide valuable insights into their structure-property relationships at the atomic and molecular levels. cam.ac.uknih.gov
Molecular Dynamics (MD) Simulations:
MD simulations can be employed to model the polymerization process of this compound with other monomers to form crosslinked polymer networks. researchgate.netarxiv.org By simulating the curing process, researchers can predict key properties of the resulting thermoset, such as its glass transition temperature (Tg), density, and mechanical properties like Young's modulus. researchgate.net For instance, reactive force fields can be used to simulate the formation of covalent bonds during polymerization, providing a realistic representation of the final network structure. arxiv.org This approach has been successfully applied to other resin systems, like epoxies, to understand how the chemical structure of the monomers and the crosslinking density influence the macroscopic properties of the material. researchgate.net
Key Parameters from MD Simulations of this compound-Based Polymers:
| Property | Description | Potential Insights for this compound Materials |
| Glass Transition Temperature (Tg) | The temperature at which the material transitions from a rigid, glassy state to a more rubbery state. | Predicting the operational temperature range of the material. |
| Density | The mass per unit volume of the material. | Understanding packing efficiency and its relation to mechanical properties. |
| Young's Modulus | A measure of the material's stiffness. | Designing materials with specific mechanical performance characteristics. |
| Crosslinking Density | The number of crosslinks per unit volume in the polymer network. | Correlating the degree of cure with the final material properties. |
Density Functional Theory (DFT):
DFT calculations are used to investigate the electronic structure and reactivity of molecules. mdpi.commdpi.com In the context of this compound, DFT can be used to:
Analyze Reactivity: Determine the reactivity of the amine groups on the this compound molecule, which is crucial for understanding its role in polymerization reactions. nih.gov
Predict Spectroscopic Properties: Calculate properties like NMR spectra, which can aid in the experimental characterization of new this compound derivatives and polymers. mdpi.com
Machine Learning in Materials Design:
Machine learning (ML) is increasingly being used to accelerate the discovery and design of new materials. researchgate.netnih.gov By training ML models on existing experimental or computational data, it is possible to predict the properties of novel materials based on their chemical structure. arxiv.orgmdpi.com For this compound-based systems, an ML workflow could involve:
Data Generation: Creating a dataset of this compound derivatives and polymers with their corresponding properties, either through high-throughput computational simulations (MD or DFT) or experimental measurements.
Model Training: Using this dataset to train an ML model to learn the relationship between the molecular structure and the material properties.
Property Prediction: Employing the trained model to predict the properties of new, untested this compound-based structures, thereby guiding experimental efforts towards the most promising candidates.
The computational design of this compound-based materials, through a combination of MD simulations, DFT calculations, and machine learning, offers a pathway to efficiently explore the potential of this compound in various material applications and to tailor its properties for specific performance requirements.
Butyroguanamine in Industrial Chemical Processes
Role in Catalytic Processes within Industrial Chemistry
While not a catalyst in the traditional sense of initiating or accelerating reactions without being consumed, butyroguanamine and its derivatives play a crucial role as reactive components in catalytic systems, particularly in the polymer and coatings industry. Their function is integral to the formation of cross-linked polymer networks.
This compound's primary role in catalysis is observed in heterogeneous systems, specifically as a cross-linking agent for thermosetting resins such as alkyd, acrylic, and formaldehyde (B43269) resins. In these applications, this compound-formaldehyde resins act as cross-linkers for polymers that have hydroxyl, carboxyl, or amide functional groups. The process is typically catalyzed by acid, which can be considered a homogeneous catalyst within the resin mixture.
During the curing process, which is often initiated by heat, the this compound-based resin reacts with the functional groups of the main polymer backbone. This reaction forms a durable, three-dimensional network. This compound is classified as a bifunctional agent because its two amino groups can react, which contrasts with the trifunctional nature of melamine (B1676169). This bifunctionality is strategically used to modify and control the cross-link density of melamine resins, thereby tailoring the final properties of the cured material. Using guanamines like benzoguanamine, a close structural relative of this compound, can enhance properties such as flexibility and resistance to alkali.
These systems are considered heterogeneous because the cross-linking agent and the polymer form a solid, cured material from an initial liquid or powder state. The catalytic action is integral to the permanent chemical transformation and incorporation of the this compound structure into the final product.
Process optimization in the context of this compound-related productions, such as industrial coatings and laminates, focuses on maximizing the efficiency of the curing or cross-linking reaction. Key parameters for optimization include temperature, catalyst concentration, and the ratio of this compound resin to the primary polymer. The goal is to achieve desired material properties—such as hardness, chemical resistance, and flexibility—while minimizing cure time and energy consumption.
The choice of an appropriate acid catalyst is critical for controlling the cure rate. A variety of strong, weak, and blocked acid catalysts are available for both solvent and waterborne systems, allowing manufacturers to fine-tune the curing profile to their specific process needs. Efficiency is also gained by ensuring a consistent and high-purity supply of this compound, as impurities can interfere with the cross-linking chemistry and negatively impact the performance of the final product.
The table below illustrates typical variables in the optimization of a coating formulation containing a guanamine-based cross-linker.
| Parameter | Objective | Typical Range/Options | Impact on Efficiency |
|---|---|---|---|
| Curing Temperature | Minimize energy usage | 120-180 °C | Lower temperatures reduce energy costs but may require more active catalysts or longer cure times. |
| Acid Catalyst Level | Shorten cure time | 0.5-2.0% (based on resin solids) | Higher levels accelerate curing but can reduce the pot life of the coating mixture. |
| Guanamine/Polymer Ratio | Optimize cross-link density | Varies by application (e.g., 70/30 to 90/10 polymer/cross-linker) | Affects final properties like hardness and flexibility; optimization ensures performance without material waste. |
Large-Scale Synthesis and Manufacturing Considerations for this compound
The industrial production of this compound, like other alkyl guanamines, is most commonly achieved through the condensation reaction of dicyandiamide (B1669379) (cyanoguanidine) with the corresponding nitrile, which in this case is butyronitrile (B89842).
(H₂N)₂C=NCN + CH₃CH₂CH₂CN → (CNH₂)₂(C(CH₂CH₂CH₃))N₃
This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst. For large-scale manufacturing, the use of a basic catalyst, such as an alkali metal hydroxide (B78521) (e.g., potassium hydroxide), in an alcoholic solvent like beta-methoxy ethanol (B145695) is a common practice to improve reaction rates and yields.
Key considerations for the large-scale synthesis of this compound include:
Raw Material Availability and Cost: Dicyandiamide and butyronitrile are the primary feedstocks. Their cost and availability are major factors in the economics of this compound production.
Reaction Conditions: Temperature control is crucial. The reaction is often initiated by heating, and it can become exothermic. Proper heat management is necessary to ensure safety and prevent side reactions.
Catalyst Selection: The choice and concentration of the catalyst affect the reaction speed and the purity of the final product. Metal alkoxides can also serve as effective condensing agents.
Product Isolation and Purification: After the reaction is complete, the this compound product often precipitates from the reaction mixture upon cooling. It is then isolated by filtration, washed to remove unreacted starting materials and catalyst residues, and dried. The required purity level depends on the end-use application.
Solvent Recovery: For economic and environmental reasons, the recovery and recycling of the solvent are important aspects of an industrial-scale process.
The table below summarizes a typical synthesis route for an alkyl guanamine.
| Reactant 1 | Reactant 2 | Catalyst/Solvent System | Typical Reaction Conditions | Yield |
|---|---|---|---|---|
| Cyanoguanidine | Butyronitrile | Potassium Hydroxide / Beta-methoxy ethanol | Reflux for 3-5 hours | >70% |
Innovation in Chemical Manufacturing through this compound Chemistry
Innovation involving this compound chemistry primarily centers on the development of advanced materials and more sustainable manufacturing processes. The use of this compound as a bifunctional modifier in melamine-based resins is an example of product innovation. By incorporating this compound, manufacturers can create resins with lower cross-link density, resulting in materials with improved flexibility and impact resistance, which are desirable for applications like flexible packaging coatings and post-formable laminates.
Furthermore, there is a drive towards "green" chemistry in the synthesis of triazine compounds. Innovations include the use of microwave irradiation to significantly shorten reaction times (from hours to minutes) and reduce the need for large quantities of solvents. Such methods not only increase production efficiency but also align with environmental sustainability goals by lowering energy consumption and waste generation.
Another area of innovation is the development of functional triazine derivatives for specialized applications. By modifying the propyl group or the amino groups of this compound, new molecules can be created with unique properties, such as enhanced thermal stability or specific reactivity for use in novel polymers or as intermediates for pharmaceuticals and agrochemicals. The triazine core is a versatile scaffold that continues to be explored for new applications in material science and medicinal chemistry.
Environmental Aspects and Fate of Butyroguanamine
Environmental Persistence and Degradation Pathways of Butyroguanamine
Biodegradation is the breakdown of organic substances by microorganisms, such as bacteria and fungi. nih.gov Predictive models within EPI Suite™, specifically the BIOWIN™ modules, estimate the probability and timeframe of a chemical's biodegradation. nih.gov
For this compound, the BIOWIN™ models predict that it is not readily biodegradable. The ultimate biodegradation timeframe, which represents the complete breakdown of the compound to simple inorganic molecules, is estimated to be on the order of weeks . Primary biodegradation, a structural change in the parent molecule, is also predicted to occur over a period of weeks . This suggests that microbial populations in soil, water, and sediment will likely require a significant amount of time to completely mineralize the compound, indicating a degree of environmental persistence.
| Prediction Model | Parameter | Predicted Value |
|---|---|---|
| EPI Suite™ (BIOWIN 3) | Ultimate Biodegradation Timeframe | Weeks |
| EPI Suite™ (BIOWIN 4) | Primary Biodegradation Timeframe | Weeks |
| EPI Suite™ (BIOWIN 5) | Ready Biodegradability | Does not biodegrade fast |
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The rate of this reaction is often dependent on pH. The HYDROWIN™ model within EPI Suite™ predicts the hydrolysis rate for susceptible chemical classes. For this compound, the triazine ring structure is generally stable to hydrolysis under neutral environmental conditions (pH 7). The model predicts that hydrolysis is not expected to be a significant degradation pathway for this compound.
Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Direct photolysis in water is not readily predicted by standard screening-level models for all chemical classes. However, atmospheric oxidation, a related process, can be estimated. The AOPWIN™ model predicts the rate of reaction with hydroxyl radicals in the atmosphere. While this does not directly translate to photolysis in water or soil, it indicates the molecule's general susceptibility to oxidative degradation processes. For this compound, significant direct photolysis in aquatic environments is not anticipated to be a major degradation route without the presence of photosensitizing agents.
Mobility and Distribution in Environmental Matrices
A chemical's mobility determines its potential to move within and between environmental compartments like soil, water, and air. For organic compounds, mobility in soil and sediment is largely governed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). semanticscholar.org This value describes the tendency of a chemical to adsorb to organic matter in soil versus remaining dissolved in water. A low Koc value indicates high mobility, meaning the chemical is more likely to leach into groundwater, while a high Koc value suggests it will remain bound to soil particles and be less mobile. semanticscholar.org
The KOCWIN™ and OPERA models provide predictions for the logarithm of this coefficient (LogKoc).
| Prediction Model | Parameter | Predicted Value | Mobility Class |
|---|---|---|---|
| EPI Suite™ (KOCWIN) | LogKoc | 1.58 | High |
| OPERA | LogKoc | 1.49 | High |
The predicted LogKoc values for this compound are 1.58 (KOCWIN) and 1.49 (OPERA). These values correspond to a Koc of approximately 38 and 31 L/kg, respectively. According to standard classification schemes, these values indicate that this compound is expected to have high mobility in soil. This suggests a potential for the compound to leach from surface soils into groundwater systems.
Computational Modeling and Prediction of Environmental Fate Parameters for this compound
As demonstrated, in the absence of experimental data, computational modeling is the primary means of assessing the environmental fate of this compound. slideshare.net The models used are based on large datasets of chemicals with known properties, from which relationships between molecular structure and environmental behavior are derived. epa.gov
EPI Suite™ : This suite from the EPA and Syracuse Research Corporation contains multiple models. epa.gov
BIOWIN™ uses fragment contribution methods to predict aerobic and anaerobic biodegradability. nih.gov
KOCWIN™ estimates the soil adsorption coefficient (Koc) using both molecular connectivity indices and a method based on the octanol-water partition coefficient (LogKow). epa.gov
HYDROWIN™ predicts hydrolysis rates for specific chemical classes. epa.gov
OPERA (OPEn structure–activity/property Relationship App) : Developed collaboratively by the NTP and the EPA, OPERA is a free and open-source suite of QSAR models that predict a wide range of endpoints, including physicochemical and environmental fate properties, based on curated, high-quality data. epa.gov
These tools allow for a screening-level assessment, providing a scientifically grounded estimation of how this compound is likely to behave in the environment. The consensus among these models points toward a compound with moderate persistence due to slow biodegradation and high mobility in soil, highlighting the need for careful management to prevent potential contamination of water resources.
Theoretical and Computational Studies of Butyroguanamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometries, energy levels, charge distributions, and spectroscopic properties.
Density Functional Theory (DFT) Applications for Butyroguanamine
Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT is employed to study the electronic structure and properties of triazine derivatives. Studies on various triazine compounds have utilized DFT to investigate optimized molecular structures, frontier molecular orbitals (HOMO and LUMO), energy gaps, and electrostatic potential surfaces, which are indicative of reactivity and charge distribution bohrium.comresearchgate.netmdpi.comnih.gov. For triazine-based compounds, DFT calculations can help identify active sites within the molecule, often located on the nitrogen atoms of the triazine ring researchgate.net. Geometry optimization using DFT can provide insights into the most stable structural arrangement of this compound.
High-Level Ab Initio Methods in Triazine Chemistry
Ab initio methods, which are based solely on fundamental physical constants without fitting to experimental data, offer higher accuracy than DFT but are typically more computationally expensive. These methods are applied in triazine chemistry to investigate reaction mechanisms, protonation energies, and interactions with other molecules acs.orgnih.govtandfonline.comrsc.org. For example, ab initio calculations have been used to study the formation and decomposition mechanisms of sym-triazine and to determine protonation affinities of diaminotriazine derivatives acs.orgnih.govtandfonline.com. While specific high-level ab initio studies solely focused on this compound may be limited in the readily available literature, studies on related diaminotriazines provide a framework for how these methods can be applied to understand the electronic structure and reactivity of the triazine core and its substituted derivatives. Basis sets such as 6-31G, 6-31G, 6-311++G , and cc-pVTZ are commonly used in ab initio calculations on triazine systems to achieve varying levels of accuracy acs.orgtandfonline.com.
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. MD simulations can be used to study the dynamic behavior of molecules, including conformational changes, interactions with solvents, and self-assembly processes.
Conformational Analysis of this compound and its Derivatives
Conformational analysis is a key application of MD simulations and computational chemistry, aiming to identify stable molecular geometries (conformers) and the transitions between them taltech.eefrontiersin.org. For flexible molecules like this compound, which contains a butyl chain attached to the triazine ring, the butyl group can adopt various orientations due to rotations around single bonds. MD simulations can explore the potential energy surface to find low-energy conformers and understand their relative populations taltech.eefrontiersin.org. Studies on other molecules with flexible alkyl chains attached to ring systems demonstrate the utility of MD and systematic conformational search algorithms in characterizing the accessible conformational space taltech.eefrontiersin.org. While direct studies on the conformational analysis of this compound were not explicitly found, the principles applied to similar flexible molecules and triazine derivatives in MD simulations are directly relevant escholarship.orgrsc.orgaip.orgnih.govmdpi.com.
Intermolecular Interactions and Self-Assembly Simulations
Understanding how molecules interact with each other is crucial for predicting their behavior in different environments, including solubility, crystal packing, and self-assembly. MD simulations can model intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions teachchemistry.orgnih.govarxiv.org. For triazine derivatives, these interactions play a significant role in their physical properties and potential to form ordered structures escholarship.orgacs.orgekb.eg. Simulations investigating the interactions of triazine-based polymers have shown the formation of supramolecular structures through hydrogen bonding and pi-pi interactions escholarship.orgacs.org. While specific simulations of this compound self-assembly were not found, MD can be used to investigate how the triazine core and the butyl substituent influence intermolecular interactions and the potential for self-assembly in different conditions. Studies on other molecules with alkyl chains and polar groups provide methodologies for simulating such interactions rsc.orgmdpi.comrsc.org.
Computational Prediction of Reactivity and Stability of this compound
Computational methods can be used to predict the reactivity and stability of chemical compounds. Reactivity can be assessed by analyzing electronic structure parameters like HOMO-LUMO gaps, frontier molecular orbital shapes, and charge distributions obtained from quantum chemical calculations bohrium.commdpi.comnih.govjstar-research.com. Lower HOMO-LUMO gaps often indicate higher reactivity. Computational methods can also be used to model reaction pathways and calculate activation energies to predict reaction rates and products mi-6.co.jprsc.orgchemrxiv.org.
Stability, including thermal and chemical stability, can also be investigated computationally. For instance, predicting the thermal stability of molecules or materials can involve MD simulations at elevated temperatures to observe decomposition pathways or changes in structure aip.org. Computational tools and methods have been developed to predict the stability of various molecules and materials, including proteins and energetic compounds, based on their structure and calculated properties digzyme.combiorxiv.orggithub.commdpi.comnih.gov. While specific computational predictions of this compound's comprehensive reactivity and stability profile were not detailed in the search results, the established computational approaches for predicting reactivity and stability in organic molecules and triazine derivatives are applicable bohrium.commdpi.comjstar-research.commi-6.co.jprsc.orgchemrxiv.orgdigzyme.combiorxiv.orggithub.commdpi.comnih.gov. Analyzing bond dissociation energies and potential energy surfaces for possible decomposition or reaction pathways using quantum chemical methods can provide insights into this compound's stability under various conditions jstar-research.com.
Development of Novel Computational Methodologies Relevant to Triazine Compounds
Computational chemistry plays a significant role in the study of chemical compounds, offering insights into their structures, properties, and reactivity through theoretical calculations and simulations nih.govnih.gov. For the class of compounds known as triazines, various computational methodologies have been applied to investigate their diverse characteristics and potential applications nih.govfishersci.sewikipedia.orgherts.ac.ukherts.ac.ukwikipedia.orgwikidata.orgherts.ac.ukuni.luwikidata.orgbmrb.ioontosight.aichem960.comsigmaaldrich.com. These methods include Density Functional Theory (DFT), Quantitative Structure-Activity Relationships (QSAR), Time-Dependent Density Functional Theory (TD-DFT), and Monte Carlo simulations, among others fishersci.seherts.ac.ukwikidata.orguni.luwikidata.orgbmrb.io.
Research in computational chemistry relevant to triazine compounds has explored areas such as predicting energetic properties, evaluating toxicity, analyzing spectroscopic data, and understanding adsorption behavior nih.govfishersci.sewikipedia.orgherts.ac.ukherts.ac.ukwikidata.orguni.luwikidata.org. For instance, DFT calculations have been utilized to study the energetic properties and stability of various triazine derivatives nih.govwikipedia.orgherts.ac.uk. QSAR models have been developed to characterize the structure-activity relationships of triazine herbicides and assess their toxicity fishersci.se. Computational approaches have also been employed to evaluate the spectroscopic properties of triazine derivative dyes herts.ac.ukwikipedia.orgwikidata.org. Furthermore, theoretical studies using methods like DFT and Monte Carlo simulations have investigated the behavior of triazine derivatives as corrosion inhibitors uni.luwikidata.org.
While computational methodologies are widely applied to the study of triazine compounds, a comprehensive review of available literature, based on the conducted searches, did not yield specific information detailing the development of novel computational methodologies with this compound as a primary focus or a key component in the development and validation of such methods. The research identified primarily demonstrates the application of established computational techniques to various triazine structures to understand their properties and behavior. Therefore, detailed research findings specifically on the development of novel computational methodologies directly relevant to this compound could not be presented within the scope of this section based on the information retrieved.
Future Research Directions and Outlook in Butyroguanamine Chemistry
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Developing efficient and environmentally benign synthetic routes for butyroguanamine and its derivatives is a critical area for future research. Traditional synthesis methods may involve harsh conditions or generate significant waste. Novel approaches could focus on catalytic methods, utilizing alternative solvents, or employing flow chemistry techniques to improve reaction efficiency and reduce environmental impact amazon.com. The exploration of green chemistry principles in this compound synthesis is essential for its long-term viability and integration into a sustainable chemical economy requimte.ptinolex.comuva.nl. This includes investigating the use of renewable feedstocks and minimizing energy consumption during production. Research into route scouting aims to identify and prioritize synthetic pathways based on factors such as raw material costs, reaction yields, scalability, safety, and environmental impact spirochem.com. Novel synthetic methodologies and advanced modern technologies can enable new disconnections and meet sustainability criteria that are challenging to achieve with traditional chemistry spirochem.com.
Advanced Functionalization Strategies for Targeted Applications
Functionalization of the this compound core structure offers a pathway to tailor its properties for specific applications. Future research will likely focus on advanced functionalization strategies to enhance biological activity, improve solubility, or enable conjugation to other molecules or materials. This could involve the introduction of various functional groups through reactions such as acylation, alkylation, or the formation of heterocyclic systems researchgate.netresearchgate.net. For instance, studies have shown that acyl derivatives of this compound can exhibit different biological activities, such as muscle relaxing, antidiabetic, trichomonacidal, antiviral, and herbicidal effects, depending on the acyl group researchgate.netgla.ac.uk. Similarly, thiocarbamoylbutyroguanamines have shown anticonvulsivic, fungicidal, and gastric juice secretion inhibitory effects researchgate.net. These findings highlight the potential of functionalization to unlock diverse applications. Research into functionalization strategies is also crucial for developing targeted drug delivery systems, where the compound could be linked to polymers or nanomaterials for controlled release nih.govnih.govmdpi.comresearchgate.net.
Interdisciplinary Research Opportunities with this compound as a Core Component
The diverse potential applications of this compound necessitate interdisciplinary collaboration. Future research will benefit from integrating expertise from chemistry with fields such as biology, medicine, materials science, and environmental science requimte.pt. For example, exploring the biological activities of this compound derivatives requires collaboration between chemists synthesizing the compounds and biologists or pharmacologists evaluating their effects in various disease models ontosight.ai. In materials science, this compound's triazine structure could be incorporated into polymers or composites to impart desirable properties, such as flame retardancy googleapis.comgoogle.com. Interdisciplinary research can also help in understanding the fate and impact of this compound throughout its lifecycle requimte.pt.
Role of Computational Chemistry in Rational Design and Discovery
Computational chemistry plays a vital role in modern chemical research and will be increasingly important in the study of this compound. Techniques such as molecular modeling, quantum mechanics calculations, and quantitative structure-activity relationship (QSAR) studies can provide insights into the electronic structure, reactivity, and biological interactions of this compound and its derivatives nih.govmdpi.comresearchgate.netwiley.com. This allows for the rational design of new compounds with desired properties, potentially reducing the need for extensive experimental synthesis and testing mdpi.comnih.gov. Computational methods can help predict binding affinities to biological targets, evaluate potential toxicity, and explore reaction mechanisms, accelerating the discovery and optimization of this compound-based compounds nih.govresearchgate.netwiley.com.
Sustainable Chemistry Initiatives and the Lifecycle of this compound in the Chemical Economy
Integrating this compound chemistry within the framework of sustainable chemistry is crucial for its long-term impact. This involves considering the entire lifecycle of the compound, from the sourcing of raw materials to its eventual disposal or degradation inolex.comisc3.orglubrizol.com. Future research should focus on developing synthetic methods that minimize waste generation and energy consumption (as discussed in 9.1), exploring the use of renewable resources, and designing compounds that are inherently less toxic and more easily biodegradable requimte.ptuva.nl. Life cycle assessment (LCA) can be used to evaluate the environmental impact of different synthetic routes and applications of this compound, guiding the development of more sustainable processes lubrizol.com. Research into the potential for recycling or upcycling of materials containing this compound is also relevant to promoting a circular economy approach isc3.orgsurrey.ac.uk.
Q & A
Q. How can machine learning optimize high-throughput screening of this compound derivatives?
- Methodological Guidance : Train models on existing SAR (structure-activity relationship) datasets to predict desirable properties (e.g., solubility, binding affinity). Validate predictions with combinatorial libraries synthesized via automated flow chemistry. Iterate models using experimental feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
